molecular formula C15H23ClN2O2 B1466514 N-{4-[2-(2-Piperidinyl)ethoxy]phenyl}acetamide hydrochloride CAS No. 879662-62-1

N-{4-[2-(2-Piperidinyl)ethoxy]phenyl}acetamide hydrochloride

Cat. No.: B1466514
CAS No.: 879662-62-1
M. Wt: 298.81 g/mol
InChI Key: VDDPPQQTVIVEQS-UHFFFAOYSA-N
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Description

N-{4-[2-(2-Piperidinyl)ethoxy]phenyl}acetamide hydrochloride is a synthetic organic compound featuring a phenyl ring substituted with a 2-(2-piperidinyl)ethoxy group at the para position, linked to an acetamide moiety. The hydrochloride salt enhances its solubility and stability.

Properties

IUPAC Name

N-[4-(2-piperidin-2-ylethoxy)phenyl]acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2.ClH/c1-12(18)17-14-5-7-15(8-6-14)19-11-9-13-4-2-3-10-16-13;/h5-8,13,16H,2-4,9-11H2,1H3,(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDDPPQQTVIVEQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCCC2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879662-62-1
Record name Acetamide, N-[4-[2-(2-piperidinyl)ethoxy]phenyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=879662-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Preparation of N-(4-Hydroxyphenyl)acetamide Intermediates

The initial step involves the synthesis of N-(4-hydroxyphenyl)acetamides through direct acylation of 4-aminophenol with carboxylic acids or acyl chlorides under mild conditions.

Typical Procedure:

  • React 4-aminophenol (1.10 mmol) with the corresponding carboxylic acid (10 mmol) in aqueous medium.
  • Add a catalytic amount of pyridine.
  • Stir the mixture at room temperature for 24 hours.
  • Extract the product with ice-cold ether, wash sequentially with sodium carbonate solution, hydrochloric acid solution, and distilled water.
  • Dry the organic layer over anhydrous sodium sulfate.
  • Evaporate to dryness and recrystallize from alcohol to obtain pure N-(4-hydroxyphenyl)acetamide derivatives.

Key Data for N-(4-Hydroxyphenyl)acetamide:

Parameter Value
Melting Point (°C) 168–170
IR Peaks (cm⁻¹) 1670 (amide C=O), 3395 (amide N-H), 3515–3630 (O-H)
Characterization IR, NMR, Mass Spectrometry

Alkylation to Form N-{4-[2-(2-Piperidinyl)ethoxy]phenyl}acetamide

The hydroxy group of the N-(4-hydroxyphenyl)acetamide intermediate is alkylated with 1-(2-chloroethyl)piperidine hydrochloride in the presence of anhydrous potassium carbonate and a polar aprotic solvent such as dimethyl sulfoxide (DMSO).

Typical Alkylation Procedure:

  • Mix N-(4-hydroxyphenyl)acetamide (2 mmol) with 1-(2-chloroethyl)piperidine hydrochloride (2 mmol).
  • Add anhydrous potassium carbonate (5 mmol) as base.
  • Use 15 mL of DMSO as solvent.
  • Reflux the mixture for 10 hours.
  • Cool the reaction mixture and triturate with ice water to remove inorganic salts.
  • Extract the product with chloroform.
  • Wash the organic layer with saturated sodium chloride solution, sodium hydroxide solution (2%), and distilled water.
  • Dry over anhydrous sodium sulfate.
  • Evaporate the solvent and recrystallize the crude product from ethanol to yield N-{4-[2-(2-piperidinyl)ethoxy]phenyl}acetamide as a pasty solid.

Characterization Data for Representative Compound:

Compound Melting Point (°C) IR Peaks (cm⁻¹) ¹H NMR (δ ppm, CDCl₃) Mass (m/z) Elemental Analysis (Calcd/Found)
4a 182–184 1678 (amide C=O), 3390 (amide N-H) 1.04 (m, 6H, ring CH₂), 1.20 (t, 4H, N-CH₂), 2.0 (t, 2H, N-CH₂), 2.47 (s, 3H, CH₃), 3.8 (t, 2H, O-CH₂), 7.0–7.6 (m, 4H, Ar-H) 264 (M⁺) C 68.67; H 8.46; N 10.66 / C 68.71; H 8.45; N 10.65

Formation of Hydrochloride Salt

The free base of N-{4-[2-(2-piperidinyl)ethoxy]phenyl}acetamide can be converted into its hydrochloride salt to improve stability, solubility, and handling.

Salt Formation Method:

  • Purge the free base solution with hydrochloric acid gas or add an organic solvent saturated with hydrochloric acid gas.
  • Control the amount of hydrochloric acid to obtain either monohydrochloride or dihydrochloride salts.
  • Alternatively, dissolve the compound in an appropriate solvent and add aqueous hydrochloric acid.
  • Isolate the hydrochloride salt by filtration or crystallization.

Typical Conditions:

Parameter Range/Value
Acid Used Aqueous HCl (preferred), also hydrobromic or sulfuric acid
Temperature -20°C to 130°C (preferably 80–85°C during hydrolysis)
Salt Type Monohydrochloride or dihydrochloride

Alternative Synthetic Routes and Hydrolysis Steps

In some processes, the synthesis involves intermediates such as piperazinyl ethoxy acetic acid derivatives which undergo acid or alkaline hydrolysis to yield the target compound or its salts.

  • Hydrolysis can be performed using aqueous hydrochloric acid, hydrobromic acid, or sulfuric acid.
  • Temperature control is critical, typically maintained between 80°C and 85°C.
  • Byproducts such as benzyl amine or phenethyl amine formed during hydrolysis can be recovered and recycled to improve overall yield and productivity.

Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Product/Intermediate Notes
1 Acylation 4-Aminophenol + Carboxylic acid, pyridine, water, RT, 24h N-(4-Hydroxyphenyl)acetamide Extraction and recrystallization for purity
2 Alkylation N-(4-Hydroxyphenyl)acetamide + 1-(2-chloroethyl)piperidine hydrochloride + K₂CO₃, DMSO, reflux 10h N-{4-[2-(2-Piperidinyl)ethoxy]phenyl}acetamide Extraction, washing, recrystallization
3 Salt Formation (Hydrochloride) HCl gas or aqueous HCl, controlled temp N-{4-[2-(2-Piperidinyl)ethoxy]phenyl}acetamide hydrochloride Improved stability and solubility
4 Hydrolysis (if applicable) Acid or base hydrolysis, 80–85°C Final acid or salt form Byproduct recovery for recycling

Research Findings and Analytical Characterization

  • The synthesized compounds have been extensively characterized by IR spectroscopy (amide C=O and N-H bands), ¹H NMR (distinct signals for piperidine ring, ethoxy linkages, aromatic protons, and methyl groups), and mass spectrometry confirming molecular weights.
  • Elemental analysis results closely match theoretical values, confirming compound purity.
  • Hydrochloride salts exhibit enhanced physicochemical properties suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

N-{4-[2-(2-Piperidinyl)ethoxy]phenyl}acetamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C15H23ClN2O2
  • Molecular Weight : 298.81 g/mol

The compound features a piperidine moiety linked to an ethoxy group and an acetamide functional group. This structural arrangement is hypothesized to facilitate interactions with various biological targets, particularly in the central nervous system.

Chemistry

N-{4-[2-(2-Piperidinyl)ethoxy]phenyl}acetamide hydrochloride serves as a valuable building block in organic synthesis. It is utilized for:

  • Synthesis of Complex Molecules : The compound can be used as a reagent in various organic reactions, enabling the formation of more complex molecular structures.
  • Reagent in Organic Reactions : Its unique functional groups allow it to participate in diverse chemical transformations.

Biology

The biological activities of this compound have been extensively studied:

  • Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against various pathogens, suggesting its potential as an antimicrobial agent .
  • Anti-inflammatory Effects : Research has shown that this compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory conditions .
  • Neurological Effects : The ability to modulate neurotransmitter systems, particularly serotonin and dopamine levels, positions this compound as a candidate for treating mood disorders such as depression and anxiety .

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic potential:

  • Drug Development : The compound's interaction with specific receptors involved in mood regulation makes it a target for developing new treatments for psychiatric disorders .
  • Pharmacological Studies : Ongoing research aims to elucidate the pharmacological profile of this compound, assessing its efficacy and safety in clinical applications .

Case Studies

Several studies have highlighted the effectiveness of this compound:

Study TitleFocusFindings
Synthesis and Antimicrobial Study of N-{4-[2-(Piperidinyl)ethoxy]phenyl}acetamide AnaloguesAntimicrobial ActivityDemonstrated significant antimicrobial effects against specific bacterial strains .
Neuropharmacological Evaluation of Piperidine DerivativesNeurological EffectsFound that derivatives of this compound modulate serotonin levels, indicating potential for treating anxiety disorders .
Anti-inflammatory Properties of AcetamidesAnti-inflammatory EffectsShowed that the compound reduces inflammation markers in vitro .

Mechanism of Action

The mechanism of action of N-{4-[2-

Biological Activity

N-{4-[2-(2-Piperidinyl)ethoxy]phenyl}acetamide hydrochloride is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₅H₂₃ClN₂O₂
  • Molar Mass : 298.81 g/mol
  • Structural Features : The compound consists of a piperidine moiety linked to an ethoxy group and a phenyl ring, which contributes to its unique biological properties.

This compound acts primarily as a receptor modulator , influencing neurotransmitter dynamics in the brain. It has been shown to bind to specific receptors, leading to the modulation of neurotransmitter release, particularly dopamine and serotonin. This mechanism suggests potential applications in treating neurological disorders such as depression and anxiety .

Biological Activities

  • Anticonvulsant Activity :
    • Preliminary studies indicate that derivatives similar to this compound exhibit anticonvulsant properties. In animal models, compounds with structural similarities have demonstrated protective effects against seizures in maximal electroshock (MES) tests .
  • Antimicrobial Properties :
    • Research has highlighted the antimicrobial potential of this compound, indicating efficacy against various bacterial strains. This activity is crucial for developing new antimicrobial agents .
  • Anti-inflammatory Effects :
    • Some studies suggest that this compound may possess anti-inflammatory properties, although further research is necessary to elucidate these effects and their mechanisms .

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AnticonvulsantEffective in MES tests; protective effects observed
AntimicrobialEfficacy against various bacterial strains
Anti-inflammatoryPotential effects noted; requires further investigation

Case Study: Anticonvulsant Screening

In a study evaluating various piperidine derivatives, this compound analogs were tested for their ability to prevent seizures in mice. The results showed significant activity in the MES test, indicating that modifications in the piperidine structure can enhance anticonvulsant efficacy .

Potential Therapeutic Applications

Given its diverse biological activities, this compound holds promise for several therapeutic applications:

  • Neurological Disorders : Its receptor-modulating properties suggest potential use in treating conditions like depression, anxiety, and epilepsy.
  • Infectious Diseases : The antimicrobial activity indicates potential for development into new antibiotics.
  • Inflammatory Conditions : Its anti-inflammatory effects may position it as a candidate for treating chronic inflammatory diseases.

Comparison with Similar Compounds

N-(2-(Piperidin-4-yl)phenyl)acetamide Hydrochloride

  • Structural Similarities : Both compounds contain a piperidine ring and an acetamide group.
  • Key Differences :
    • The target compound has a 2-(2-piperidinyl)ethoxy linker at the para position of the phenyl ring, whereas this analog has a piperidin-4-yl group directly attached at the ortho position of the phenyl ring .
    • Molecular Weight : The target compound (C₁₅H₂₁ClN₂O₂, MW 300.79) is heavier due to the ethoxy linker compared to this analog (C₁₃H₁₉ClN₂O, MW 254.75).
  • Implications : The ethoxy linker in the target compound may improve solubility and bioavailability compared to the direct piperidine-phenyl attachment in the analog.

Suvecaltamide Hydrochloride (USAN: jk-44)

  • Structural Similarities : Both share an acetamide group and nitrogen-containing heterocycles (piperidine vs. pyridine in suvecaltamide).
  • Key Differences :
    • Suvecaltamide includes a trifluoroethoxy-pyridine moiety and a chiral center, enhancing its selectivity for neurological targets .
    • Therapeutic Use : Suvecaltamide is explicitly indicated for essential tremor, while the target compound’s application remains unspecified.
  • Implications : The trifluoroethoxy group in suvecaltamide may confer metabolic stability, whereas the piperidine-ethoxy group in the target compound could modulate receptor binding kinetics.

Phenoxyacetyl Fentanyl Hydrochloride

  • Structural Similarities : Both have acetamide and piperidine groups.
  • Key Differences: Phenoxyacetyl fentanyl includes a phenoxy group and a bulky 2-phenylethyl substituent on the piperidine ring, typical of opioid derivatives . Therapeutic Use: This compound is an opioid agonist, whereas the target compound’s pharmacological profile is undefined.
  • Implications: The absence of a phenylethyl group in the target compound suggests it lacks opioid activity, highlighting how minor structural changes dictate therapeutic outcomes.

2-[4-(Propan-2-yl)phenyl]-N-{(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl}acetamide Hydrochloride

  • Structural Similarities : Both feature acetamide and ethoxy-linked aromatic systems.
  • Key Differences :
    • This compound has a trifluoroethoxy-pyridine group and a chiral ethyl side chain, enhancing its specificity for neurological targets .
    • Molecular Weight : Higher MW (464.95 vs. 300.79) due to the trifluoroethoxy and pyridine groups.
  • Implications : The trifluoroethoxy group improves lipid solubility and blood-brain barrier penetration compared to the target compound’s piperidine-ethoxy group.

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight Key Substituents Therapeutic Use/Notes
Target Compound C₁₅H₂₁ClN₂O₂ 300.79 2-(2-Piperidinyl)ethoxy, acetamide Undefined; potential CNS activity
N-(2-(Piperidin-4-yl)phenyl)acetamide HCl C₁₃H₁₉ClN₂O 254.75 Piperidin-4-yl, acetamide Structural analog; no defined use
Suvecaltamide HCl C₂₁H₂₉ClN₆O₄ 464.95 Trifluoroethoxy, pyridine, chiral center Essential tremor treatment
Phenoxyacetyl Fentanyl HCl C₂₇H₃₀ClN₂O₂ 451.0 Phenoxy, phenylethyl-piperidine Opioid agonist
2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide C₁₄H₂₁ClN₂O₂ 284.78 Chloro, methoxymethyl, diethylphenyl Pesticide (alachlor analog)

Research Findings and Implications

Impact of Substituents on Bioactivity

  • Piperidine vs. Piperazine : Piperidine-containing compounds (e.g., target compound) may exhibit stronger CNS penetration compared to piperazine analogs (e.g., ’s compound with a piperazine-ethoxy group) due to differences in basicity and lipophilicity .
  • Ethoxy Linkers : The ethoxy group in the target compound likely enhances solubility and metabolic stability compared to direct phenyl-piperidine bonds (e.g., ).

Therapeutic Potential

  • The absence of halogen substituents (e.g., chloro groups in ’s pesticides) in the target compound may reduce toxicity and improve safety profiles for pharmaceutical use .

Contradictions and Limitations

  • While structurally similar to pesticides (), the target compound’s lack of chloro or bulky alkyl groups likely precludes agricultural use, emphasizing the role of substituents in defining applications.

Q & A

Q. What are the standard synthetic routes for N-{4-[2-(2-Piperidinyl)ethoxy]phenyl}acetamide hydrochloride, and how is purity validated?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving:
  • Step 1 : Condensation of a piperidine derivative with a phenoxyethyl intermediate under catalytic hydrogenation (e.g., Pd/C, 40 psi H₂, ethanol) .
  • Step 2 : Acetylation of the resulting amine using acetic anhydride or acetyl chloride in THF/MeOH .
  • Step 3 : Hydrochloride salt formation via treatment with HCl in ethyl acetate .
    Purity Validation :
  • NMR (¹H/¹³C) to confirm structural integrity (e.g., δ 7.2–6.8 ppm for aromatic protons, δ 3.8–4.2 ppm for ethoxy groups) .
  • Mass Spectrometry (MS) for molecular weight confirmation (e.g., [M+H⁺] ion matching theoretical mass) .
  • HPLC with UV detection (λmax ~255 nm) for purity ≥98% .

Q. How should this compound be stored to ensure long-term stability?

  • Methodological Answer :
  • Store as a crystalline solid at –20°C in airtight, light-protected containers to prevent hydrolysis or decomposition .
  • Stability studies indicate a shelf life of ≥5 years under these conditions, validated via periodic HPLC reanalysis .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound when scaling up?

  • Methodological Answer :
  • Reaction Solvent : Replace ethanol with THF for better solubility of intermediates, reducing side-product formation .
  • Catalyst Loading : Increase Pd/C catalyst from 5% to 10% to accelerate hydrogenation kinetics, monitored via TLC .
  • Workup Optimization : Use silica gel column chromatography with gradient elution (hexane:ethyl acetate 3:1 → 1:1) to improve recovery of the final product .
  • Yield Tracking : Employ LC-MS at each step to identify bottlenecks (e.g., low acetylation efficiency) .

Q. What strategies resolve contradictions in pharmacological data (e.g., receptor binding vs. functional assays)?

  • Methodological Answer :
  • Binding Assays : Use radiolabeled ligands (e.g., ³H- or ¹²⁵I-tagged analogs) to measure affinity for piperidine-targeted receptors (e.g., σ or opioid receptors) .
  • Functional Assays : Pair binding data with cAMP accumulation or calcium flux assays to assess agonist/antagonist activity .
  • Data Normalization : Account for batch-to-batch variability in compound purity via parallel HPLC-MS validation .

Q. How are impurities characterized and controlled during synthesis?

  • Methodological Answer :
  • Common Impurities :
  • N-Phenyl-N-[1-(2-phenylethyl)-piperidin-4-yl]acetamide (byproduct from incomplete acetylation) .
  • Des-ethoxy analogs (due to ethoxy group cleavage under acidic conditions) .
  • Control Methods :
  • SPE Cartridges : Use C18 solid-phase extraction to isolate impurities for structural elucidation via HRMS/MS .
  • Stability-Indicating Methods : Develop HPLC-DAD methods with gradient elution (0.1% TFA in water/acetonitrile) to quantify impurities at <0.1% .

Experimental Design & Data Analysis

Q. What in vitro models are appropriate for studying this compound’s biological activity?

  • Methodological Answer :
  • Cell Lines : Use HEK-293 cells transfected with target receptors (e.g., GPCRs) for selectivity profiling .
  • Tissue Preparations : Isolated rat vas deferens or guinea pig ileum for functional assays .
  • Dose-Response Curves : Fit data to a sigmoidal model (GraphPad Prism) to calculate EC₅₀/IC₅₀ values .

Q. How can researchers address low reproducibility in pharmacokinetic studies?

  • Methodological Answer :
  • Bioanalytical Validation : Use LC-MS/MS with deuterated internal standards (e.g., d₄-acetamide analogs) to quantify plasma/tissue concentrations .
  • Animal Models : Standardize administration routes (e.g., IV vs. PO) and fasting protocols to reduce variability .
  • Statistical Power : Perform a priori sample size calculations (G*Power) to ensure n ≥ 6 per group .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{4-[2-(2-Piperidinyl)ethoxy]phenyl}acetamide hydrochloride
Reactant of Route 2
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N-{4-[2-(2-Piperidinyl)ethoxy]phenyl}acetamide hydrochloride

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